Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate
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Overview
Description
Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate is a complex azo compound known for its vibrant color properties. It is widely used in various industries, particularly in dyeing and printing textiles. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-aminophenyl compounds under acidic conditions.
Coupling Reactions: The diazonium salts formed are then coupled with 4-hydroxyphenyl compounds in alkaline conditions to form the azo linkages.
Sulfonation: The final step involves sulfonation to introduce the disulfonate groups, enhancing the compound’s solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the breakdown of azo bonds.
Reduction: Reduction reactions can cleave the azo groups, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitro compounds under appropriate conditions.
Major Products Formed
Oxidation: Leads to the formation of quinones and other oxidized aromatic compounds.
Reduction: Produces aromatic amines.
Substitution: Results in various substituted aromatic derivatives.
Scientific Research Applications
Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological molecules. The sulfonate groups enhance the compound’s solubility, facilitating its distribution in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Another azo compound with similar structural features but different substituents.
Disodium 4-amino-5-hydroxy-3-[[4’-[(4-hydroxyphenyl)azo][1,1’-biphenyl]-4-yl]azo]-6-(phenylazo)naphthalene-2,7-disulphonate: Similar in structure but with variations in the azo linkages
Uniqueness
Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate is unique due to its multiple azo groups and disulfonate functionalities, which confer high solubility and intense coloration. These properties make it particularly valuable in applications requiring strong and stable dyes .
Properties
CAS No. |
94386-24-0 |
---|---|
Molecular Formula |
C34H23N9Na2O9S2 |
Molecular Weight |
811.7 g/mol |
IUPAC Name |
disodium;4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H25N9O9S2.2Na/c35-31-30-19(17-28(53(47,48)49)32(31)42-40-22-5-1-20(2-6-22)36-38-24-9-13-26(44)14-10-24)18-29(54(50,51)52)33(34(30)46)43-41-23-7-3-21(4-8-23)37-39-25-11-15-27(45)16-12-25;;/h1-18,44-46H,35H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |
InChI Key |
DNVHYHYYCPBMDM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)O)N)O.[Na+].[Na+] |
Origin of Product |
United States |
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